Chromafenozide
Overview
Description
Chromafenozide is a novel dibenzoylhydrazine insecticide developed for controlling lepidopteran pests. It is characterized by a methylchromane moiety in its dibenzoylhydrazine structure and acts as an insect hormone-ecdysone agonist . This compound is effective against various lepidopterous pests, such as Tortricidae, Pyralidae, and Noctuidae, and is almost non-toxic to non-lepidopterous species, including pollinators, predators, and parasitoids . This compound is widely used in integrated pest management due to its low toxicity profile in mammals and non-target organisms .
Mechanism of Action
Target of Action
Chromafenozide is a novel dibenzoylhydrazine insecticide that acts as an insect hormone-ecdysone agonist . It is characterized by a methylchromane moiety in its dibenzoylhydrazine structure . The primary targets of this compound are various lepidopterous pests, including Tortricidae, Pyralidae, and Noctuidae .
Mode of Action
This compound interacts with its targets by mimicking the action of ecdysone, a hormone that regulates molting and metamorphosis in insects . As an ecdysone agonist, it binds to the ecdysone receptor, triggering a series of events that lead to premature and lethal molting .
Biochemical Pathways
As an ecdysone agonist, it likely impacts the hormonal signaling pathways that regulate insect growth and development . This results in downstream effects such as premature molting and disruption of normal insect development .
Pharmacokinetics
This compound has a very low aqueous solubility and is volatile . It is persistent in soil systems and may also be persistent in aquatic systems under certain conditions . These properties can impact its bioavailability in the environment and its effectiveness in controlling target pests .
Result of Action
The primary result of this compound’s action is the control of various lepidopterous pests . It is significantly potent against these pests but is almost non-toxic to non-lepidopterous species, including pollinators, predators, and parasitoids . This selective toxicity makes it an effective tool for pest management .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its persistence in soil and potential persistence in aquatic systems suggest that it may remain active in the environment for extended periods . Its volatility could lead to losses from the target area, potentially reducing its effectiveness .
Biochemical Analysis
Biochemical Properties
Chromafenozide is ingested orally by insect larvae to exhibit an ecdysis-promoting activity like ecdysone, leading to their death
Cellular Effects
The cellular effects of this compound are primarily observed in insect larvae. It influences cell function by promoting ecdysis, a process of molting in insects
Molecular Mechanism
The molecular mechanism of this compound involves its ingestion by insect larvae, where it exhibits an ecdysis-promoting activity similar to ecdysone This leads to the death of the larvae
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromafenozide can be synthesized through a multi-step process involving the reaction of 2-tert-butyl-5-methyl-2-(3,5-xyloyl)chromane-6-carbohydrazide with various reagents . The synthetic route typically involves the following steps:
Formation of the chromane ring: This step involves the cyclization of a suitable precursor to form the chromane ring.
Introduction of the dibenzoylhydrazine moiety: This step involves the reaction of the chromane intermediate with a dibenzoylhydrazine derivative under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw material preparation: Ensuring the availability of high-purity starting materials.
Reaction optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield.
Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Chromafenozide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
Scientific Research Applications
Chromafenozide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Chromafenozide belongs to a class of insect growth regulators that includes methoxyfenozide and tebufenozide . These compounds share a similar mode of action as ecdysone agonists but differ in their chemical structures and specific activities . This compound is unique due to its specific methylchromane moiety, which contributes to its high potency and selectivity against lepidopteran pests .
Similar Compounds
Properties
IUPAC Name |
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-3,4-dihydro-2H-chromene-6-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-15-12-16(2)14-18(13-15)23(28)26(24(4,5)6)25-22(27)20-9-10-21-19(17(20)3)8-7-11-29-21/h9-10,12-14H,7-8,11H2,1-6H3,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNSNYBUADCFDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C3=C(C=C2)OCCC3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057976 | |
Record name | Chromafenozide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143807-66-3 | |
Record name | 2H-1-Benzopyran-6-carboxylic acid, 3,4-dihydro-5-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143807-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chromafenozide [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143807663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chromafenozide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-1-Benzopyran-6-carboxylic acid, 3,4-dihydro-5-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.216 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHROMAFENOZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ODM465D5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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